Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring substituted with a butoxy group and a propenoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate typically involves the esterification of 3-(6-butoxynaphthalen-2-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(6-butoxynaphthalen-2-yl)prop-2-enoic acid+methanolacid catalystMethyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-(6-butoxynaphthalen-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(6-butoxynaphthalen-2-yl)propan-2-ol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-(3-chlorophenyl)prop-2-enoate
Uniqueness
Methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate is unique due to the presence of the butoxy group on the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
methyl 3-(6-butoxynaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C18H20O3/c1-3-4-11-21-17-9-8-15-12-14(5-7-16(15)13-17)6-10-18(19)20-2/h5-10,12-13H,3-4,11H2,1-2H3 |
InChI Key |
PXROZUSRTZUKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.